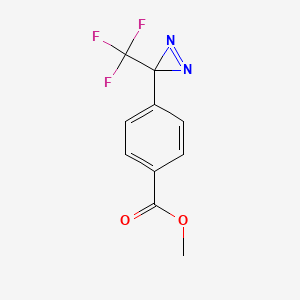

Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate

Description

Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is a photoreactive compound featuring a diazirine ring substituted with a trifluoromethyl group and a methyl ester at the para position of the benzoyl moiety. The diazirine group (a three-membered ring containing two nitrogen atoms) is highly photoreactive, enabling covalent crosslinking upon UV irradiation (365 nm), making it invaluable in photoaffinity labeling studies to probe biomolecular interactions . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methyl ester improves membrane permeability compared to its carboxylic acid counterpart.

Properties

Molecular Formula |

C10H7F3N2O2 |

|---|---|

Molecular Weight |

244.17 g/mol |

IUPAC Name |

methyl 4-[3-(trifluoromethyl)diazirin-3-yl]benzoate |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-8(16)6-2-4-7(5-3-6)9(14-15-9)10(11,12)13/h2-5H,1H3 |

InChI Key |

DHJHCVWQCSEEEG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method

The following table summarizes a representative five-step synthesis, adapted from the ChemicalBook synthesis report and primary literature:

| Step | Reagents & Conditions | Description & Outcome | Yield (%) |

|---|---|---|---|

| 1 | Hydroxylamine hydrochloride, pyridine, ethanol, 60 °C, 12 h | Conversion of aryl ketone to oxime intermediate | 96 |

| 2 | Triethylamine, N,N-dimethylaminopyridine, dichloromethane, ambient, 0.75 h | Activation and preparation for diazirine formation | Not specified |

| 3 | Liquid ammonia, dichloromethane, ambient, 18 h | Cyclization to diaziridine intermediate | Not specified |

| 4 | tert-Butyl hypochlorite, triethylamine, ethanol/isopropanol, ambient, 2 h | Oxidation to diazirine ring | 77 |

| 5 | Thallium(III) trifluoroacetate, PdCl2, LiCl, MgO, trifluoroacetic acid, ambient, 24-43 h | Introduction of trifluoromethyl group and final esterification | Not specified |

This method involves initial oxime formation, followed by diaziridine ring closure under ammonia, oxidation to diazirine, and trifluoromethylation using thallium(III) trifluoroacetate, with palladium catalysis facilitating the final steps.

Alternative Synthetic Routes and Key Reactions

Diazirine Formation via Liquid Ammonia and Low Temperature

Another approach involves the addition of a trifluoroacetyl intermediate to liquid ammonia at low temperatures (−78 °C to −60 °C), promoting diaziridine formation which is then oxidized to diazirine. This method emphasizes careful temperature control to avoid side reactions.

Use of n-Butyllithium and Methyl Trifluoroacetate

A procedure reported for related trifluoromethyl diazirines involves slow addition of n-butyllithium to a precursor at low temperature, followed by methyl trifluoroacetate addition, yielding the trifluoromethylated diazirine ester after workup and chromatographic purification.

Computational and Mechanistic Insights

Computational studies using advanced quantum chemical methods (DLPNO-CCSD(T)/CBS and M06-2X-D3 functionals) have been employed to understand the energetics of carbene formation from trifluoromethyl diazirines. These studies reveal the free energy barriers for carbene formation and the influence of substituents on the aryl ring, which is critical for optimizing synthetic conditions and photolabeling efficiency.

Data Table: Calculated Carbene Formation Barriers for CF3 Diazirines

| Substituent (X) on Aryl Ring | Carbene Formation Barrier (kJ/mol) | Onset Temperature (°C) |

|---|---|---|

| 4-OCH3 | 141.6 | 90.2 |

| 4-OPh | 140.3 | 100.0 |

| 4-t-Bu | 147.0 | 103.3 |

| 4-H | 149.8 | 105.6 |

| 4-Br | 147.8 | 106.8 |

| 4-CH2OH | 149.1 | 102.0 |

| 4-CF3 | 150.7 | 113.2 |

This data indicates that electron-donating groups lower the carbene formation barrier, which can influence synthetic yields and photochemical behavior.

Purification and Characterization

Purification typically involves flash column chromatography using neutral alumina or silica gel with solvents such as dichloromethane and methanol mixtures. Characterization is confirmed by:

Summary of Key Research Findings

- The multi-step synthesis of methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is well-established, with key steps involving oxime formation, diaziridine cyclization, oxidation to diazirine, and trifluoromethylation.

- Low-temperature ammonia treatment is critical for diaziridine ring formation to avoid side reactions.

- Computational studies provide valuable insights into the energetics of carbene formation, guiding substituent selection for optimized photolabeling efficiency.

- Purification and characterization protocols are standardized, ensuring high purity and structural confirmation of the final compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often involving halogenation or other electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: N-bromosuccinimide (NBS), halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

Biology: Employed in photoaffinity labeling to study protein interactions and functions.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate involves its ability to form covalent bonds with target molecules upon activation by light (photoactivation). This property makes it useful in photoaffinity labeling, where it can be used to identify and study molecular interactions. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with a wide range of molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazirine-Containing Analogs

2,5-Dioxopyrrolidin-1-yl 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoate (CAS 87736-89-8)

- Molecular Formula : C₁₃H₈F₃N₃O₄

- Molecular Weight : 327.22 g/mol

- Key Features :

- Contains an N-hydroxysuccinimide (NHS) ester instead of a methyl ester.

- Reacts efficiently with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.

- Retains photoreactivity due to the diazirine group.

- Applications : Bioconjugation, protein labeling, and crosslinking studies requiring amine-specific reactivity .

- Comparison : The NHS ester is more reactive than the methyl ester but less stable in aqueous environments. This makes it ideal for controlled crosslinking, whereas the methyl ester is preferable for long-term storage and gradual release of the carboxylic acid via hydrolysis.

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde (CAS 128886-88-4)

- Molecular Formula : C₉H₅F₃N₂O

- Molecular Weight : ~214.15 g/mol

- Key Features :

- Substituted with an aldehyde group instead of a methyl ester.

- Forms Schiff bases with amines, enabling conjugation under mild conditions.

- Applications : Bioconjugation strategies requiring reversible linkages (e.g., dynamic combinatorial chemistry) .

- Comparison : The aldehyde offers orthogonal reactivity compared to the methyl ester but lacks the ester’s hydrolytic stability.

Trifluoromethyl-Substituted Benzoate Derivatives

Methyl 4-Amino-3-(Trifluoromethyl)benzoate (CAS 167760-75-0)

- Molecular Formula: C₉H₈F₃NO₂

- Molecular Weight : 219.16 g/mol

- Key Features: Contains an amino group at the meta position. The amino group enables nucleophilic reactions (e.g., acylation, sulfonation).

- Applications : Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .

- Comparison : Lacks photoreactivity but provides a reactive site for further functionalization.

Methyl 3-((Trifluoromethyl)sulfonyl)benzoate (CAS 88489-66-1)

- Molecular Formula : C₉H₇F₃O₄S

- Molecular Weight : ~268.21 g/mol

- Key Features :

- Substituted with a sulfonyl group, a strong electron-withdrawing group.

- Enhances electrophilicity of the ester carbonyl.

- Applications : Catalyst in organic synthesis, particularly in Friedel-Crafts reactions .

- Comparison : The sulfonyl group increases hydrolysis susceptibility compared to the diazirine-substituted methyl ester.

Other Functionalized Benzoates

Methyl 3-Fluorobenzoate (CAS 454-89-9)

- Molecular Formula : C₈H₇FO₂

- Molecular Weight : 154.14 g/mol

- Key Features :

- Simple fluorinated benzoate without a diazirine group.

- Fluorine’s electronegativity mildly deactivates the aromatic ring.

- Applications : Solubility studies, intermediate in agrochemical synthesis .

- Comparison : Lacks photoreactivity and the trifluoromethyl group’s stabilizing effects.

Methyl 3-Formamido-4-hydroxybenzoate

- Molecular Formula: C₉H₉NO₄

- Molecular Weight : 195.17 g/mol

- Key Features :

- Contains hydroxyl and formamido groups, enabling hydrogen bonding.

- Applications : Reference standard in pharmaceutical quality control (e.g., proxymetacaine synthesis) .

- Comparison : Polar functional groups reduce lipophilicity compared to the trifluoromethyl-diazirine analog.

Biological Activity

Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is a compound of significant interest in chemical biology due to its unique photoreactive properties and ability to form covalent bonds with various biomolecules. This article explores its biological activity, synthesis, applications, and relevant case studies.

- Molecular Formula : C10H7F3N2O2

- Molecular Weight : 244.17 g/mol

- CAS Number : 85559-46-2

- Structure : The compound features a methyl ester group, a trifluoromethyl substituent, and a diazirine ring, which is responsible for its photoreactivity.

The biological activity of this compound is primarily attributed to its ability to undergo photolysis upon exposure to ultraviolet light, leading to the formation of reactive carbene species. These carbenes can insert into various biological molecules, including proteins and nucleic acids, thereby modifying their structure and function. This property enables the compound to be utilized in:

- Studying protein interactions

- Investigating enzyme mechanisms

- Exploring cellular pathways

Applications

- Chemical Biology : The compound is employed as a photoaffinity labeling agent to study protein-ligand interactions.

- Medicinal Chemistry : It has potential applications in drug development, particularly in designing inhibitors for specific enzymes.

Inhibition of SARS-CoV-2 Mpro

A notable study investigated the use of trifluoromethyl diazirine compounds as inhibitors for the SARS-CoV-2 main protease (Mpro). The compound MPD112, which contains a similar diazirine moiety, demonstrated significant inhibitory activity against Mpro with an IC50 value of 4.1 μM. This finding highlights the potential of diazirine-containing compounds in antiviral drug development .

Protein Interaction Studies

Research has shown that this compound can effectively label proteins in living cells. Upon UV irradiation, it forms stable covalent bonds with cysteine residues in proteins, allowing researchers to track protein dynamics and interactions within cellular environments .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the diazirine ring.

- Introduction of the trifluoromethyl group.

- Esterification to obtain the final product.

These synthetic routes may vary based on laboratory conditions and desired yields.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-(Trifluoromethyl)benzaldehyde | Structure | Contains only an aldehyde group; lacks diazirine ring |

| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | Structure | Contains carboxylic acid instead of ester |

| (2-Iodo-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol | Structure | Contains iodo substituent; different functional group |

Q & A

Q. Basic characterization :

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm the presence of the diazirine ring, trifluoromethyl group, and ester moiety .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% by area under the curve) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₇F₃N₂O₂, MW 244.17 g/mol) .

Advanced methods : - X-ray crystallography (if crystalline) to resolve the diazirine geometry.

- Isotopic labeling (e.g., ¹⁵N-diazirine) for tracking in complex biological matrices .

How can researchers optimize photoactivation conditions to minimize non-specific labeling?

Q. Methodological considerations :

- Wavelength titration : Test UV exposure between 300–365 nm; shorter wavelengths (e.g., 302 nm) reduce collateral protein damage .

- Time-dependent activation : Start with 1–5 min exposures and quantify labeling efficiency via SDS-PAGE or LC-MS.

- Buffer optimization : Include radical quenchers (e.g., DTT or ascorbic acid) and use inert atmospheres (N₂) to suppress side reactions .

Validation : Compare labeling patterns with negative controls (e.g., non-UV-irradiated samples or competitive inhibitors) .

How should researchers troubleshoot contradictory data in protein interaction studies using this probe?

Q. Potential causes and solutions :

- Non-specific crosslinking : Confirm probe solubility in assay buffers (use ≤1% DMSO if needed) and validate target specificity via competitive binding assays with unmodified ligands .

- Low labeling efficiency : Optimize probe concentration (typical range: 1–10 µM) and ensure fresh preparation to avoid diazirine decomposition .

- False positives in MS : Use immunoprecipitation or size-exclusion chromatography to isolate crosslinked complexes before digestion .

Data reconciliation : Combine PAL with orthogonal techniques (e.g., SPR or ITC) to validate binding affinities .

What advanced strategies exist for functionalizing this compound to create multi-modal probes?

Q. Design principles :

- Bifunctional linkers : Introduce azide/alkyne groups for click chemistry (e.g., using 2-(2-(prop-2-yn-1-yloxy)ethoxy) derivatives) to attach fluorophores or biotin for visualization/pull-down assays .

- Solubility tags : Modify the ester group to a carboxylic acid for improved aqueous compatibility in cellular assays .

- Orthogonal labeling : Pair with a second photoreactive group (e.g., benzophenone) for sequential crosslinking in multi-target studies .

Case study : A 2023 study used a trifunctional variant to map protease-substrate interactions in live cells, combining PAL, fluorescence, and affinity tagging .

How does this compound compare to structurally related diazirine probes?

What are the critical safety considerations when handling this compound?

- Photoreactivity : Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent premature activation .

- Toxicity : Use PPE (gloves, goggles) and avoid inhalation; acute toxicity data are limited, but diazirines may release nitrogen oxides upon decomposition .

- Waste disposal : Quench with excess β-mercaptoethanol before disposal to neutralize reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.